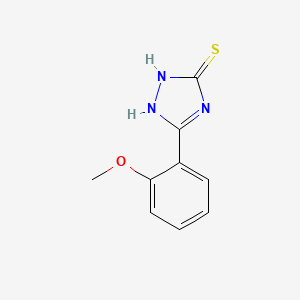

5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

説明

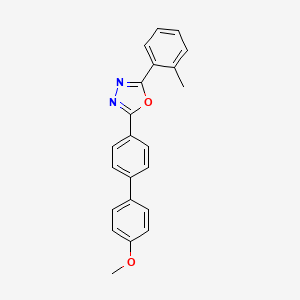

The compound “5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . The “5-(2-methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the 5th position of the triazole ring.

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a 2-methoxyphenyl group. The exact structure, including the positions of the atoms and the bond lengths and angles, would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

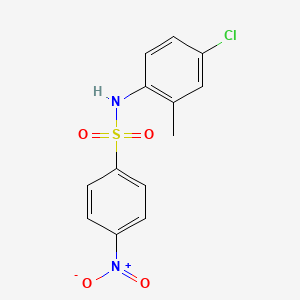

1,2,4-Triazoles can participate in a variety of chemical reactions, particularly as nucleophiles in reactions with electrophiles. The methoxyphenyl group may also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methoxy group and the triazole ring) would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Antidepressant Activity

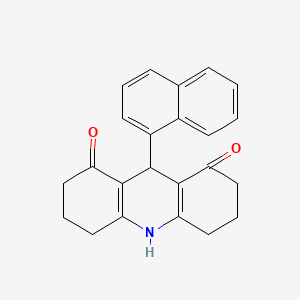

5-Aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, including derivatives like 5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been evaluated for potential antidepressant activity. These compounds were found to be effective antagonists of RO 4-1284-induced hypothermia and reserpine-induced ptosis in mice, signifying their potential in managing depression. The activity was particularly noted in compounds substituted with haloaryl groups at the 5-position of the triazole nucleus, and with methyl groups at the 2- and 4-positions. Interestingly, replacing the thiocarbonyl group at the 3-position with a carbonyl group resulted in the loss of activity, highlighting the importance of the thiocarbonyl group in the compound's antidepressant effects (Kane et al., 1988).

Metabolic Pathways and Pharmacokinetics

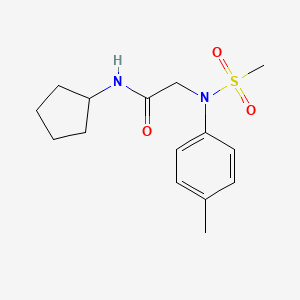

The metabolic pathways of variants of this compound class have been studied in vivo. For instance, the metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was examined in rats, revealing pathways like reduction, N-acetylation, and N-dealkylation. Understanding these metabolic pathways is crucial for developing pharmaceuticals, as it informs the drug's stability, bioavailability, and potential interactions with other substances (Oruç et al., 2003).

Neuroprotective and Anticonvulsant Properties

Certain derivatives of 1,2,4-triazoles, including 5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been evaluated for their neuroprotective and anticonvulsant properties. Compounds in this class have shown efficacy in various experimental seizure models in mice, suggesting their potential as anticonvulsant agents. These findings are crucial, especially in the context of diseases like epilepsy, where there's a constant need for more effective and safer treatment options (Cao et al., 2013).

Imaging and Diagnostic Applications

Derivatives of 1,2,4-triazoles have also been explored for their potential in imaging and diagnostics. For instance, compounds like 1,5-bis(4-methoxyphenyl)-3-(alkoxy)-1 H-1,2,4-triazoles have been evaluated as potential positron emission tomography (PET) radioligands for selectively imaging cyclooxygenase-1 (COX-1) in monkey and human brains. This application is vital for studying various neurological conditions and the role of inflammation in these conditions (Shrestha et al., 2018).

Safety and Hazards

将来の方向性

The study of 1,2,4-triazole derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals . The compound “5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” could potentially be studied for similar applications, depending on its biological activity and physicochemical properties.

特性

IUPAC Name |

5-(2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZISKSHYDXJAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358960 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

CAS RN |

39631-37-3 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

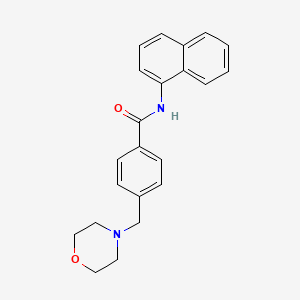

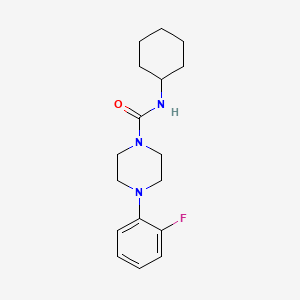

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)